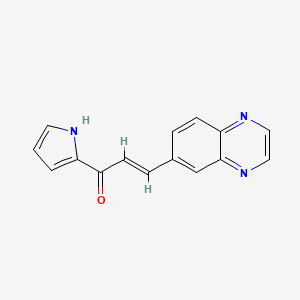

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is an organic compound that features both pyrrole and quinoxaline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of a pyrrole derivative with a quinoxaline derivative under basic conditions. A common method might include:

Starting Materials: Pyrrole-2-carbaldehyde and 6-acetylquinoxaline.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: May lead to the formation of carboxylic acids or ketones.

Reduction: May yield alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its bioactive moieties.

Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action for (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one would depend on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Molecular Targets: Could include DNA, proteins, or cell membranes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one: can be compared with other compounds containing pyrrole or quinoxaline moieties, such as:

Uniqueness

Structural Features: The combination of pyrrole and quinoxaline in a single molecule may confer unique biological activities.

Reactivity: The presence of both moieties may allow for diverse chemical reactions and modifications.

Biologische Aktivität

The compound (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is a hybrid molecule that combines structural features of pyrrole and quinoxaline, two classes of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole and quinoxaline derivatives. Various methods have been explored, including:

- Condensation Reactions : Utilizing acid catalysts to promote the reaction between pyrrole and quinoxaline derivatives.

- One-Pot Synthesis : Recent advancements have introduced one-pot methods that streamline the synthesis process while maintaining high yields and purity .

Antitumor Activity

Research has indicated that compounds containing quinoxaline moieties exhibit significant antitumor properties. For instance, derivatives have shown potent inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound in focus has demonstrated promising cytotoxic effects in vitro, suggesting potential as an anticancer agent.

Antimicrobial Properties

The biological evaluation of this compound has revealed notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, indicating its potential utility in treating infections caused by resistant pathogens . The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro assays demonstrated inhibition of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses . This activity could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Position | Substituent | Effect on Activity |

|---|---|---|

| R1 | Pyrrole | Enhances antitumor activity |

| R2 | Quinoxaline | Critical for antimicrobial properties |

| R3 | Alkyl groups | Modulate solubility and bioavailability |

Research has shown that modifications at specific positions can significantly alter the potency and selectivity of the compound against various biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitumor Efficacy : A study demonstrated that similar quinoxaline derivatives induced apoptosis in breast cancer cells through activation of caspase pathways .

- Antimicrobial Activity : A series of pyrrole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing effective inhibition at low micromolar concentrations .

- Anti-inflammatory Studies : Compounds with similar structures were shown to reduce inflammation in animal models of arthritis, supporting their therapeutic potential .

Eigenschaften

IUPAC Name |

(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPKIRVDMGNDBD-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.